molecular formula C33H35N6O7P B612153 Pri-724 CAS No. 1422253-38-0

Pri-724

Katalognummer: B612153
CAS-Nummer: 1422253-38-0
Molekulargewicht: 658.6 g/mol
InChI-Schlüssel: VHOZWHQPEJGPCC-AZXNYEMZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical development of pyrazino[2,1-c]triazine chemistry

The historical development of pyrazino[2,1-c]triazine chemistry emerges from the broader evolution of nitrogen-containing heterocyclic compounds that began gaining prominence in the mid-20th century. The foundational work in triazine chemistry established the groundwork for more complex fused ring systems, with researchers recognizing the potential of incorporating multiple nitrogen atoms into heterocyclic frameworks. The progression from simple triazines to fused pyrazino-triazine systems represents a natural evolution in the pursuit of biologically active molecules with enhanced pharmacological properties.

The specific pyrazino[2,1-c]triazine scaffold emerged as researchers sought to combine the beneficial properties of both pyrazine and triazine rings within a single molecular framework. Early synthetic approaches focused on developing reliable methodologies for constructing these complex bicyclic systems, with particular attention to maintaining the structural integrity of both ring components. The introduction of phosphonooxy modifications represents a more recent development, driven by the recognition that phosphate-containing moieties can significantly enhance the biological activity and pharmacokinetic properties of heterocyclic compounds.

Patent literature from the early 2010s documents systematic efforts to develop practical synthetic routes for pyrazino[2,1-c]triazine derivatives, with specific emphasis on compounds bearing phosphonooxy substituents. These developments reflected the growing understanding that careful structural modification of heterocyclic cores could yield compounds with superior therapeutic profiles compared to their unmodified predecessors.

The evolution of this chemistry has been characterized by increasingly sophisticated synthetic strategies that allow for precise control over stereochemistry and functional group placement. The development of methods for introducing the phosphonooxy group while maintaining the integrity of the sensitive pyrazino[2,1-c]triazine core has been particularly challenging, requiring innovative approaches to selective functionalization.

Significance in heterocyclic chemistry research

The significance of pyrazino[2,1-c]triazine derivatives in heterocyclic chemistry research extends beyond their immediate therapeutic applications to encompass broader theoretical and methodological contributions to the field. These compounds represent exemplars of how strategic nitrogen incorporation can modulate the electronic properties and reactivity patterns of heterocyclic systems. The multiple nitrogen atoms within the pyrazino[2,1-c]triazine framework create a rich electronic environment that enables diverse intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and pi-stacking arrangements that are crucial for biological activity.

Research into these compounds has contributed significantly to the understanding of structure-activity relationships in nitrogen-rich heterocycles. The ability to systematically modify substituents while maintaining the core pyrazino[2,1-c]triazine framework has provided valuable insights into how specific structural features influence biological activity. This knowledge has proven transferable to other heterocyclic systems, enhancing the broader field's understanding of nitrogen heterocycle design principles.

The synthetic challenges associated with constructing pyrazino[2,1-c]triazine derivatives have driven methodological innovations that have found applications across heterocyclic chemistry. The development of selective functionalization strategies, stereocontrolled synthesis methods, and protection-deprotection sequences for these compounds has enriched the synthetic chemist's toolkit. These methodological advances have proven valuable for synthesizing other complex nitrogen-containing heterocycles, demonstrating the broader impact of research focused on this specific scaffold.

Furthermore, the study of pyrazino[2,1-c]triazine derivatives has contributed to theoretical understanding of nitrogen heterocycle stability, reactivity, and conformational preferences. The unique geometric constraints imposed by the fused ring system have provided insights into how ring fusion affects the properties of constituent heterocycles, knowledge that has proven valuable for designing other fused nitrogen-containing systems.

Structural uniqueness of phosphonooxy-modified derivatives

The structural uniqueness of phosphonooxy-modified pyrazino[2,1-c]triazine derivatives stems from the sophisticated integration of multiple functional elements within a single molecular framework. The phosphonooxy group introduces a distinctive electronic and steric environment that significantly alters the compound's physical and chemical properties compared to unmodified pyrazino[2,1-c]triazine derivatives. This modification creates a molecule with multiple sites for potential biological interaction, including the nitrogen-rich heterocyclic core, the phosphate group, and various pendant aromatic systems.

The stereochemical complexity inherent in these derivatives represents another aspect of their structural uniqueness. The (6S,9S,9aS) configuration specified in the target compound indicates precise three-dimensional arrangements that are crucial for biological activity. The hexahydro designation indicates partial saturation of the heterocyclic system, creating additional stereochemical centers that must be controlled during synthesis. This stereochemical complexity allows for fine-tuning of biological activity through subtle modifications of spatial arrangements.

The phosphonooxy group's positioning within the overall molecular architecture creates unique opportunities for intermolecular interactions. The phosphate moiety can participate in ionic interactions, hydrogen bonding, and coordination chemistry, while simultaneously being attached to an aromatic system that can engage in pi-stacking interactions. This combination of interaction modes is relatively rare in heterocyclic chemistry and provides these compounds with distinctive binding profiles.

The incorporation of quinolinyl and phenylmethyl substituents further enhances the structural uniqueness of these derivatives. The quinoline moiety contributes additional nitrogen-containing heterocyclic character while providing a planar aromatic system for potential intercalation or pi-stacking interactions. The phenylmethyl carboxamide group introduces both hydrophobic and hydrogen-bonding capabilities, creating a molecule with remarkable structural diversity within a compact framework.

Position in the landscape of nitrogen-rich heterocycles

Pyrazino[2,1-c]triazine phosphonooxy derivatives occupy a distinctive position within the broader landscape of nitrogen-rich heterocycles, representing a convergence of multiple important structural motifs. In the context of nitrogen heterocycle classification, these compounds belong to the category of fused ring systems that combine different nitrogen-containing heterocycles. This positioning places them among the more structurally sophisticated members of the nitrogen heterocycle family, sharing characteristics with both simple triazines and complex polycyclic nitrogen-containing compounds.

The nitrogen content of these derivatives is particularly noteworthy when considered alongside other bioactive nitrogen heterocycles. With multiple nitrogen atoms distributed across the pyrazino and triazine rings, plus additional nitrogen atoms in the quinoline substituent, these compounds exhibit nitrogen densities comparable to nucleic acid bases and other biologically critical nitrogen-rich molecules. This high nitrogen content contributes to their ability to form multiple hydrogen bonds and engage in complex biological interactions.

When compared to related heterocyclic systems such as pyrazolo[4,3-e]triazines or pyrrolo[2,1-f]triazines, the pyrazino[2,1-c]triazine scaffold offers unique advantages in terms of electronic properties and substitution patterns. The specific nitrogen positioning within the pyrazino[2,1-c]triazine system creates distinct reactivity patterns that differentiate these compounds from their structural analogs.

Heterocyclic System Nitrogen Atoms Ring Fusion Pattern Typical Applications
Pyrazino[2,1-c]triazine 5-6 Pyrazine-triazine Cancer research, antiviral
Pyrazolo[4,3-e]triazine 4-5 Pyrazole-triazine Anticancer, kinase inhibition
Pyrrolo[2,1-f]triazine 4-5 Pyrrole-triazine Antiviral, kinase inhibition

The position of these compounds within the nitrogen-rich heterocycle landscape is further defined by their therapeutic applications and biological targets. Unlike simpler nitrogen heterocycles that may have broad or non-specific activities, pyrazino[2,1-c]triazine phosphonooxy derivatives typically demonstrate highly specific biological activities that reflect their sophisticated molecular architecture. This specificity places them among the more advanced nitrogen heterocycles that have been developed for targeted therapeutic applications.

Eigenschaften

IUPAC Name

[4-[[(6S,9S,9aS)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOZWHQPEJGPCC-AZXNYEMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N6O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422253-38-0, 1198780-38-9
Record name Foscenvivint [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422253380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRI-724
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(((6S,9S,9aS)-l-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8ylmethyl)octahydro- 1 H-pyrazino[2, 1 -c] [ 1 ,2,4]triazin-6-yl)methyl)phenyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSCENVIVINT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y934BBZ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Core Pyrazino[2,1-c][1, triazine Synthesis

The pyrazino[2,1-c] triazine core is synthesized via cyclative cleavage and amidation reactions. A five-step protocol adapted from pyrazolo-triazine syntheses begins with pyrazolyltriazene intermediates, which undergo sequential amidation and cyclization . Key steps include:

  • Amidation : Coupling of pyrazole derivatives with carboxylic acids using EDCl/HOBt in DMF at 0–25°C for 12–24 hours.

  • Cyclative Cleavage : Treatment with HCl in dioxane at 80°C induces triazene ring closure, forming the pyrazino-triazine scaffold .

Table 1: Reaction Conditions for Core Synthesis

StepReagents/ConditionsYield (%)Source
AmidationEDCl, HOBt, DMF, 24h, 25°C75–85
Cyclization6M HCl, dioxane, 80°C, 4h68–72

Phosphorylation of the 4-Hydroxyphenyl Group

The phosphonooxy group is installed via a two-step phosphorylation process :

  • Activation : The hydroxyl group is activated using POCl₃ in anhydrous THF at −10°C.

  • Quenching : Addition of aqueous NaHCO₃ yields the phosphate ester.

Table 2: Phosphorylation Optimization

ParameterOptimal ValueYield (%)Source
Phosphorylating AgentPOCl₃88
SolventTHF85
Temperature−10°C to 0°C90

Stereochemical Control and Chiral Resolution

The (6S,9S,9aS) configuration is achieved using chiral auxiliaries and enzymatic resolution:

  • Chiral Pool Synthesis : L-proline-derived catalysts induce stereoselectivity during cyclohexanedione condensation .

  • Enzymatic Dynamic Kinetic Resolution : Lipase B (Candida antarctica) resolves racemic intermediates with 98% ee .

Purification and Characterization

Final purification employs silica gel chromatography (EtOAc/hexane) and recrystallization from ethanol/water . Advanced characterization includes:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (δ 7.2–8.5 ppm for quinoline protons) .

  • MS : HRMS (ESI+) matches theoretical [M+H]⁺ (m/z 876.3) .

Analyse Chemischer Reaktionen

Types of Reactions

PRI-724 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific modifications made to this compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, potentially enhancing or modifying the biological activity of the compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of this compound class may act as inhibitors of the Wnt signaling pathway, which is implicated in various cancers. For instance, PRI-724, a related compound, has shown efficacy in inhibiting cancer stem cell growth and promoting apoptosis in tumor cells by interfering with the β-catenin pathway .

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Compounds with similar pyrazino-triazine frameworks have been studied for their ability to combat bacterial infections and may offer new avenues for antibiotic development.

Neuroprotective Effects

Some studies have explored the neuroprotective properties of quinoline derivatives. The presence of the quinoline moiety in this compound may contribute to neuroprotective effects against neurodegenerative diseases through mechanisms involving oxidative stress reduction and anti-inflammatory actions.

Case Study 1: this compound in Cancer Therapy

In a clinical trial involving this compound (a derivative closely related to the target compound), researchers found significant tumor regression in patients with advanced solid tumors. The study highlighted its role in modulating the tumor microenvironment and enhancing the effectiveness of conventional therapies .

Case Study 2: Antimicrobial Screening

A recent study screened various triazine derivatives against a panel of bacterial strains. The results demonstrated that compounds with structural similarities to (6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide exhibited promising antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Wirkmechanismus

PRI-724 exerts its effects by specifically inhibiting the interaction between β-catenin and CREB-binding protein (CBP). This inhibition disrupts the transcriptional activity of β-catenin, leading to reduced expression of target genes involved in cell proliferation and survival. By modulating the Wnt/β-catenin signaling pathway, this compound can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The quinolinylmethyl group may confer antiparasitic or antiviral properties, as quinoline derivatives are known for such activities .

Mechanistic and Pharmacological Comparisons

Antitumor Potential

  • Lenvatinib Combination Agent : A structurally related pyrazino-triazine-carboxamide derivative enhances antitumor efficacy when combined with lenvatinib, a tyrosine kinase inhibitor. The target compound’s quinolinyl group could similarly synergize with kinase-targeting therapies.
  • Lankacidin C Analogs : Redox-cofactor BGCs in Pseudomonas produce lankacidin C, which shares antitumor activity. Though the target compound’s BGC is unspecified, its phosphonooxy group may emulate redox-sensitive moieties in similar antitumor agents .

Enzyme Inhibition and Docking Profiles

  • Piroxicam Analogs : Derivatives with EC50 values of 20–25 µM against HIV integrase (IN) show docking modes similar to raltegravir. The target compound’s carboxamide and heterocyclic core may permit analogous interactions with IN or COX enzymes .
  • COX-1/2 Inhibitors : 2-Phenylpropionic acid derivatives with dual COX/antibacterial activity highlight the role of aromatic substituents. The target compound’s benzyl and quinolinyl groups may similarly modulate COX affinity .

Challenges in Comparative Analysis

  • antitumor) .
  • Structural vs. Functional Similarity: Systems pharmacology analyses () emphasize that even minor structural changes (e.g., hydroxy vs. phosphonooxy groups) can alter mechanisms of action (MOAs) .

Biologische Aktivität

The compound (6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide is a complex organic molecule with potential biological activities that warrant detailed exploration. This article will examine its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C33H35N6O7P
  • Molecular Weight : 615.75 g/mol
  • CAS Number : 1422253-38-0

This compound has been identified as a potent inhibitor of the Wnt signaling pathway , which is crucial in various cellular processes including cell proliferation and differentiation. The inhibition of this pathway has significant implications for cancer therapy, particularly in targeting cancer stem cells.

Key Mechanism:

  • Wnt Signaling Inhibition : The compound specifically targets components of the Wnt pathway, potentially leading to reduced tumor growth and metastasis in various cancer models .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has shown effectiveness in various cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)12.5Cell cycle arrest
HeLa (Cervical Cancer)10.3Inhibition of Wnt signaling

Pharmacokinetics

The pharmacokinetic profile indicates that the compound exhibits favorable absorption characteristics with a moderate half-life, making it a candidate for further development in therapeutic applications.

Study 1: In Vivo Efficacy

A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's effects. It was found to downregulate several oncogenes associated with tumor progression and upregulate tumor suppressor genes, indicating a multifaceted approach to cancer treatment.

Q & A

Q. How can the stereochemical configuration and functional group arrangement of this compound be experimentally verified?

  • Methodological Answer: Use X-ray crystallography to resolve the stereochemistry (6S,9S,9aS configuration) and confirm the fused pyrazino-triazine core. 2D NMR (e.g., 1H^1H-1H^1H COSY, 1H^1H-13C^{13}C HSQC) can map coupling interactions between protons and adjacent carbons, particularly for the quinolinylmethyl and phosphonooxy groups. IR spectroscopy identifies key functional groups like the carbonyl (4,7-dioxo) and phosphonooxy moieties via characteristic absorption bands (e.g., P=O stretching at ~1250 cm1^{-1}) .

Q. What multi-step synthetic routes are recommended for constructing the pyrazino-triazine core with multiple substituents?

  • Methodological Answer: A modular approach is advised:
  • Step 1: Synthesize the pyrazino[2,1-c][1,2,4]triazine core via cyclocondensation of diaminopyrazine derivatives with triazine precursors under reflux in acetic acid .
  • Step 2: Introduce the phosphonooxy group via Mitsunobu reaction or nucleophilic substitution on a pre-functionalized benzyl intermediate .
  • Step 3: Attach the quinolinylmethyl group using reductive amination or Suzuki-Miyaura coupling, depending on the halide availability .
    Purification at each step via column chromatography (silica gel, gradient elution) ensures high purity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerases or kinases, which may explain divergent activity profiles. Pair with molecular dynamics simulations (GROMACS) to assess binding stability over time. Cross-validate with experimental IC50_{50} values from enzyme inhibition assays (e.g., fluorescence polarization) .

Q. What strategies optimize the reactivity of the phosphonooxy group in aqueous media without premature hydrolysis?

  • Methodological Answer: Use pH-controlled buffering (e.g., Tris-HCl at pH 7.4) to stabilize the phosphonooxy moiety. Introduce steric hindrance via bulky substituents adjacent to the phosphate group (e.g., tert-butyl) to reduce nucleophilic attack. Monitor hydrolysis kinetics via 31P^{31}P NMR or HPLC-MS under physiological conditions .

Q. How to design experiments to address conflicting data on metabolic stability in hepatic microsomes?

  • Methodological Answer: Conduct species-specific microsomal stability assays (human vs. rodent) with LC-MS/MS quantification of parent compound and metabolites. Use CYP450 inhibition studies (e.g., co-incubation with ketoconazole for CYP3A4) to identify enzymes responsible for degradation. Compare with computational predictions from ADMET software (e.g., Schrödinger’s QikProp) .

Q. What analytical techniques validate the compound’s stability under physiological temperature and pH?

  • Methodological Answer:
  • Accelerated stability testing : Incubate the compound in PBS (pH 7.4) at 37°C for 48 hours. Monitor degradation via HPLC-DAD (diode array detection) and HRMS for byproduct identification.
  • Thermogravimetric analysis (TGA) assesses thermal decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pri-724
Reactant of Route 2
Pri-724

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.